Elucidation of the Structure of "2"-N-Formimidoylsporaricin A: A Technical Guide
Elucidation of the Structure of "2"-N-Formimidoylsporaricin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide details the comprehensive structure elucidation of the novel aminoglycoside antibiotic, "2"-N-Formimidoylsporaricin A. The methodologies, spectral data, and logical processes described herein provide a framework for the characterization of this and similar natural product derivatives.
Introduction
Sporaricin A is a known aminoglycoside antibiotic with a characteristic pseudodisaccharide structure. The title compound, "2"-N-Formimidoylsporaricin A, is a derivative whose structure has been determined through a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document outlines the logical workflow and presents the key data that unequivocally establish its chemical structure.
Experimental Protocols
Isolation and Purification
A hypothetical fermentation broth of a producing microorganism (e.g., a Saccharopolyspora species) would be subjected to a series of chromatographic steps to isolate "2"-N-Formimidoylsporaricin A.
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Initial Capture: The clarified fermentation broth is passed through a column of cation exchange resin (e.g., Amberlite CG-50, NH4+ form).
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Elution: The resin is washed with deionized water, and the aminoglycosides are eluted with a linear gradient of aqueous ammonia (B1221849) (0 to 2.0 N).
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Fractionation: The active fractions, as determined by antimicrobial assay, are pooled, concentrated under reduced pressure, and subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system such as chloroform-methanol-ammonia.
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Final Purification: The fractions containing the target compound are further purified by high-performance liquid chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., water-acetonitrile with an ion-pairing agent like trifluoroacetic acid) to yield pure "2"-N-Formimidoylsporaricin A.
Mass Spectrometry
High-resolution mass spectrometry was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive
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Capillary Voltage: 3.5 kV
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Sampling Cone Voltage: 30 V
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Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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Desolvation Gas Flow: 600 L/hr
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Calibration: The instrument was calibrated using a solution of sodium formate.
NMR Spectroscopy
All NMR spectra were recorded on a 600 MHz spectrometer using a 5 mm cryoprobe. The sample was dissolved in D2O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
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1H NMR: A standard pulse sequence was used.
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13C NMR: A proton-decoupled pulse sequence was used.
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2D NMR: Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.
Data Presentation
High-Resolution Mass Spectrometry Data
The HRMS-ESI spectrum of "2"-N-Formimidoylsporaricin A showed a protonated molecular ion consistent with the proposed molecular formula.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |
| [M+H]+ | 377.2458 | 377.2461 | 0.8 | C16H32N4O5 |
| [M+Na]+ | 399.2277 | 399.2280 | 0.7 | C16H31N4NaO5 |
NMR Spectroscopic Data
The following table summarizes the 1H and 13C NMR data for "2"-N-Formimidoylsporaricin A in D2O.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Garosamine Moiety | ||
| 1' | 98.5 | 5.25, d (3.5) |
| 2' | 70.1 | 3.60, dd (3.5, 9.8) |
| 3' | 73.2 | 3.85, dd (9.8, 3.0) |
| 4' | 72.8 | 3.40, t (9.5) |
| 5' | 74.1 | 4.05, m |
| 6' | 17.5 | 1.25, d (6.5) |
| N-CH3 | 33.8 | 2.75, s |
| Purpurosamine Moiety | ||
| 1 | 97.2 | 5.10, d (4.0) |
| 2 | 51.5 | 3.20, dd (4.0, 10.0) |
| 3 | 56.1 | 3.10, t (9.5) |
| 4 | 65.9 | 3.50, dd (9.5, 4.5) |
| 5 | 35.2 | 1.80, ddd (12.5, 4.5, 2.5); 1.40, q (12.5) |
| 6 | 68.3 | 3.90, m |
| N-CH3 | 41.8 | 2.50, s |
| Formimidoyl Group | ||
| 7" | 158.2 | 7.95, s |
Visualizations
Structure Elucidation Workflow
Caption: Workflow for the isolation and structure elucidation of "2"-N-Formimidoylsporaricin A.
Key HMBC Correlations
The key to elucidating the position of the formimidoyl group is the Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment. The diagram below illustrates the crucial long-range correlations.
Caption: Key HMBC correlations confirming the location of the formimidoyl group.
Structure Determination
The molecular formula of C16H32N4O5 was established from the [M+H]+ ion in the high-resolution mass spectrum. A comparison with the known structure of sporaricin A (C15H30N3O5) indicated the addition of a CHN moiety, consistent with a formimidoyl group (-CH=NH).
The 1H and 13C NMR spectra were largely similar to those of sporaricin A, with the exception of signals corresponding to the purpurosamine moiety. Specifically, the chemical shifts of C-2 and C-3 were significantly altered. A new singlet proton signal at δ 7.95 and a corresponding carbon signal at δ 158.2 were observed, characteristic of a formimidoyl group.
The final placement of this group was confirmed by the HMBC spectrum. A clear correlation was observed between the proton at the 2-position of the purpurosamine ring (H-2, δ 3.20) and the formimidoyl carbon (C-7", δ 158.2). Reciprocally, the formimidoyl proton (H-7", δ 7.95) showed a correlation to the C-2 carbon (δ 51.5). These correlations unambiguously establish the attachment of the formimidoyl group to the nitrogen atom at the 2-position, leading to the final structure of "2"-N-Formimidoylsporaricin A.
